molecular formula C10H14F2N4O B2602052 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101199-45-3

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B2602052
CAS No.: 2101199-45-3
M. Wt: 244.246
InChI Key: QXIKTGIUYJAWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a pyrrolidinylcarbonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, in the presence of a base.

    Attachment of the pyrrolidinylcarbonyl group: This is typically done through an acylation reaction, where the pyrazole intermediate is reacted with a pyrrolidinylcarbonyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrazole ring.

    Acylation: The compound can be acylated using acyl chlorides or anhydrides, leading to the formation of acylated derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4O/c11-8(12)6-16-9(7(13)5-14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKTGIUYJAWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=NN2CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.